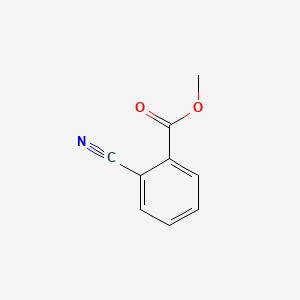
5-甲基-1,2,3-噻二唑-4-羧酸乙酯
描述
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has an empirical formula of C6H8N2O2S and a molecular weight of 172.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1snnc1C . The InChI representation is 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, it’s known that this compound may be used in the preparation of compounds with potent fungicidal activity .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound has an assay of 97% .科学研究应用
新型化合物合成
5-甲基-1,2,3-噻二唑-4-羧酸乙酯已用于新型化合物的合成。例如,其与碱的反应产生了独特的衍生物,如4-甲硫基乙炔呋喃衍生物和糠基乙酸的硫酰胺。这些反应为噻二唑环的行为及其在创建具有不同性质的新分子中的潜在应用提供了宝贵的见解 (Remizov, Pevzner, & Petrov, 2019).
化学性质探索
该化合物一直是探索其化学性质和反应的研究主题。例如,它与粉末状钐和碘在低温下在甲醇中的反应导致了不寻常的还原和二聚环扩大,产生了1,2,5-三硫代环戊烷-4,6-二羧酸二甲酯。此类研究对于理解噻二唑化合物在各种化学环境中的反应性和潜在应用至关重要 (Miyawaki, Suzuki, & Morikawa, 2004).
杂环化合物开发
5-甲基-1,2,3-噻二唑-4-羧酸乙酯在杂环化合物的开发中发挥着重要作用。它形成稳定结构和经历各种转化的能力使其成为合成具有潜在生物活性的杂环组件的宝贵化合物 (Vysokova, Kalinina, Tokareva, Pospelova, Glukhareva, & Morzherin, 2017).
药物的创造
该化合物在药物合成中发挥了重要作用,特别是在抗菌和抗真菌剂的探索中。它作为各种衍生物合成的关键前体或组分,这些衍生物表现出潜在的生物活性,例如抑制某些病原体的生长 (Chen, Li, & Han, 2000).
安全和危害
The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage potential risks .
未来方向
作用机制
Target of Action
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . .
Mode of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity .
Biochemical Pathways
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may interact with biochemical pathways related to fungal growth and proliferation.
Pharmacokinetics
The compound has a molecular weight of 17220 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may have antifungal effects.
生化分析
Biochemical Properties
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form coordination complexes with metal ions, further modulating enzyme function .
Cellular Effects
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate exhibits diverse effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has been shown to induce the expression of antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. Additionally, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions often result in the modulation of cellular pathways, including those related to cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory responses .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a clear threshold observed for toxicity .
Metabolic Pathways
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and glutathione S-transferases. These interactions can influence the metabolic flux and levels of metabolites within cells. For example, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can enhance the detoxification of reactive oxygen species by upregulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate are critical for its function and efficacy .
Subcellular Localization
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate exhibits specific subcellular localization, often targeting organelles such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is essential for its activity, as it allows the compound to interact with key biomolecules and exert its biochemical effects .
属性
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29682-53-9 | |
| Record name | 29682-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)






![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
